

Technical Guide: Vapor Pressure and Henry's Law Constant of Tricosane

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Compound Focus: Tricosane

CAS No.: 638-67-5

Cat. No.: S564978

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Chemical Identity and Key Properties

Tricosane is a straight-chain alkane with significant applications in semiochemicals. Its fundamental properties are summarized in the table below.

Table 1: Fundamental Chemical and Physical Properties of Tricosane

Property	Value	Unit	Source / Comment
CAS Registry Number	638-67-5	-	[1] [2]
Molecular Formula	C ₂₃ H ₄₈	-	[1] [2]
IUPAC Name	n-Tricosane	-	[1] [2]
Molecular Weight	324.63	g/mol	[1] [2]
Canonical SMILES	CCCCCCCCCCCCCCCCCCCCCC	-	[1]
Melting Point	47.0	°C	[1]
	320.0 ± 1.0	K	Average of multiple measurements [2]

Property	Value	Unit	Source / Comment
Boiling Point	377.0	°C	Manufacturer data [1]
	653.2	K	[2]
Critical Temperature (T_c)	790.0 ± 8.0	K	[2]
Critical Pressure (P_c)	9.15 ± 0.40	bar	[2]
Octanol-Water Partition Coefficient (Log P)	11.64	-	High, indicates high lipophilicity [1]
Water Solubility at 20°C	2.95×10^{-7}	mg/L	Low [1]
State at Room Temperature	Odourless white waxy or crystalline flakes		[1]

Vapor Pressure Data

Vapor pressure is a critical parameter for determining a substance's volatility. The following table and equation provide comprehensive vapor pressure data for **Tricosane** across a range of temperatures.

Table 2: Experimental and Calculated Vapor Pressure of Tricosane

Temperature (K)	Vapor Pressure	Unit	Method / Context	Reference
298.15 (25°C)	2.32×10^{-6}	kPa	Curated table for common alkanes	[3]
298.15 (25°C)	1.16×10^{-5}	kPa	Calculated using correlation gas chromatography	[4]
293.15 (20°C)	1.60×10^{-3}	mPa ($\approx 1.60 \times 10^{-6}$ kPa)	Manufacturer safety data sheets	[1]
412.18	0.01	kPa	Experimental data	[4]

Temperature (K)	Vapor Pressure	Unit	Method / Context	Reference
461.99	0.24	kPa	Experimental data	[4]
440.15	0.07	kPa	Calculated from KDB Vapor Pressure Correlation	[4]
653.15	101.34	kPa	Calculated from KDB Vapor Pressure Correlation	[4]

For predictive calculations, the **Antoine Equation** is commonly used. The parameters for **Tricosane**, valid for a temperature range of **443 K to 639.7 K**, are as follows [5]:

- **Equation:** $\log_{10}(P) = A - B / (T + C)$
- **Variables:** P = Vapor Pressure (bar), T = Temperature (K)
- **Coefficients:**
 - A = 6.55706
 - B = 4200.069
 - C = 1.864

Additionally, a more complex correlation with the following coefficients can be used for the temperature range of 440.15 K to 653.15 K [4]:

- **Equation:** $\ln(P_{vp}) = A + B/T + C \times \ln(T) + D \times T^2$
- **Coefficients:**
 - A = 3.05833×10^2
 - B = -2.71788×10^4
 - C = -4.10052×10^1
 - D = 1.44985×10^{-5}

Enthalpy of Vaporization

The enthalpy of vaporization ($\Delta_{\text{vap}}H$) is directly linked to vapor pressure and is essential for understanding the energy required for phase change.

Table 3: Enthalpy of Vaporization ($\Delta_{\text{vap}}H$) of Tricosane

Enthalpy of Vaporization (kJ/mol)	Temperature (K)	Method	Reference
117.00	298.15	Vapor Pressure data	[4]
118.70 ± 0.10	Not Specified	Gas Spectroscopy (GS)	[4] [2]
119.70 ± 2.30	Not Specified	Correlation Gas Chromatography (CGC)	[4] [2]
110.40	329.0	Not Specified	[2]
123.00 ± 1.00	393.0	Temperature of Evaporation (TE)	[4] [2]

Henry's Law Constant

Henry's Law Constant (H) is critical for predicting the partitioning of a chemical between air and water, which influences its environmental distribution and fate [6].

Despite a comprehensive search, **no experimental or predicted value for the Henry's Law Constant of Tricosane was found in the consulted sources.** One source listed a Henry's law constant at 25°C but did not provide the actual value in its accessible content [1].

Given the available data, a theoretical value can be estimated using the fundamental relationship between vapor pressure and water solubility: $H = P_{\text{vap}} / S$, where P_{vap} is the vapor pressure and S is the aqueous solubility.

- Using $P_{\text{vap}} = 2.32 \times 10^{-6}$ kPa [3] and $S = 2.95 \times 10^{-7}$ mg/L [1], a very rough estimate of H can be derived. However, the extreme low values of both properties and the uncertainty in their measurements make this calculated value highly unreliable for scientific purposes. **Therefore, direct experimental determination is strongly recommended.**

Experimental Methodologies

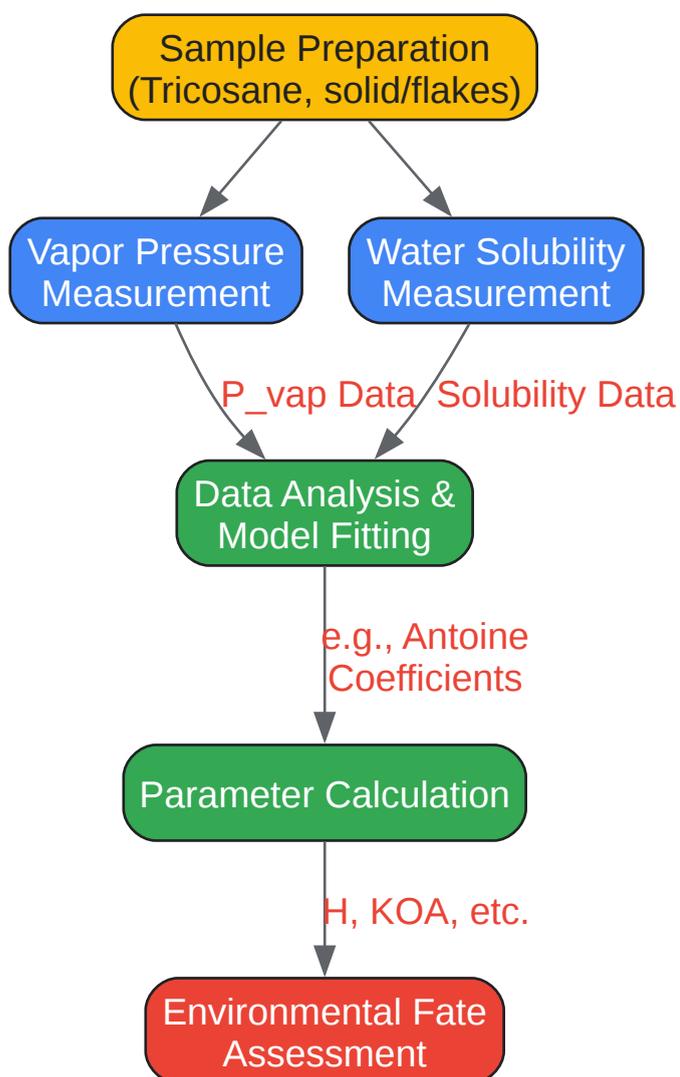
Vapor Pressure Measurement Techniques

The data presented for **Tricosane** was gathered using several established experimental techniques [4] [2]:

- **Correlation Gas Chromatography (CGC):** A method where the vaporization enthalpy of a compound is determined relative to a set of standards with known properties.
- **Gas Spectroscopy (GS):** Involves spectroscopic analysis of the vapor phase to determine its properties.
- **Temperature of Evaporation (TE):** Measures vapor pressure by observing the temperature at which the substance evaporates under controlled conditions.
- **Direct Experimental Measurement:** Involves measuring vapor pressure directly, for example, by using a manometer to measure the pressure exerted by the vapor in a closed system at a fixed temperature.

Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized experimental workflow for determining key properties like vapor pressure and Henry's Law constant, leading to environmental fate assessment.



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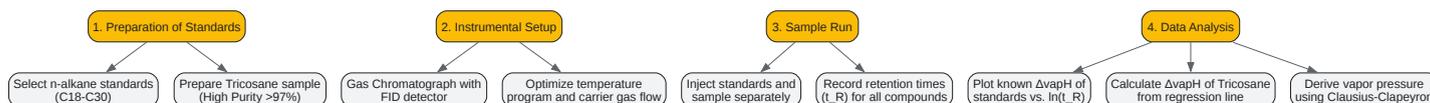
Workflow for property determination and assessment

Protocol for Vapor Pressure Measurement via CGC

For researchers aiming to reproduce or validate vapor pressure data, the following protocol outlines the key steps of the Correlation Gas Chromatography method as referenced in the data [4] [2] [6].

Objective: To determine the vaporization enthalpy ($\Delta_{\text{vap}}H$) and vapor pressure of **Tricosane** using Correlation Gas Chromatography. **Principle:** The retention behavior of the analyte (**Tricosane**) is compared

against a series of n-alkane standards with known vaporization enthalpies. A linear relationship is established, allowing for the calculation of the unknown $\Delta_{\text{vap}}H$, which is then used to derive vapor pressure.



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CGC protocol for vapor pressure measurement

Conclusion and Research Implications

This guide consolidates the available physicochemical data for **Tricosane**, with a particular emphasis on its vapor pressure. The high molecular weight and long carbon chain of **Tricosane** result in **very low volatility and exceptionally low water solubility**, as reflected in the data [3] [1]. These properties suggest that in the environment, **Tricosane** will have a strong tendency to partition into organic phases (e.g., soil organic matter, lipids) rather than remain in water or air.

A significant data gap exists for the **Henry's Law Constant of Tricosane**. Future research should prioritize the experimental determination of this critical parameter. Given the technical challenges in measuring such a low value, approaches like the **PARA (Partition Ratio) method** or the **gas stripping method** may be required. Furthermore, the **QSPR (Quantitative Structure-Property Relationship) models** discussed in the literature offer a promising computational avenue for predicting this and other properties for a wide range of compounds, though they require validation with experimental data [6].

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